Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

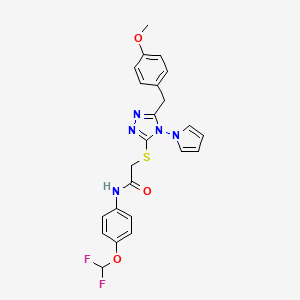

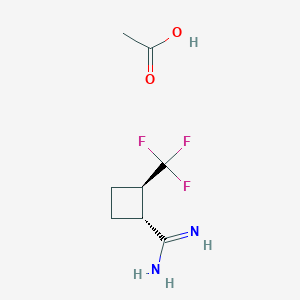

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide, also known as TFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFC belongs to the family of carboximidamides and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Acetic Acid in Hydrogen Generation from Bio-Oil

Acetic acid, a major carboxylic acid found in bio-oil, plays a significant role in the steam reforming process for hydrogen generation. Research has focused on the reaction characteristics and behaviors of acetic acid during steam reforming, contributing to the development of various reforming catalysts, processes, and reactors. These advancements have led to improved catalyst activity, stability, and resistivity towards coking, highlighting the importance of acetic acid in sustainable hydrogen production technologies (Zhang et al., 2018).

Acetic Acid Formation in the Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, has been shown to produce acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism. Studies involving isotope labeling have traced the formation of acetic acid from glucose, revealing the pathways and intermediates leading to its production. This insight into acetic acid formation contributes to our understanding of flavor development in foods and the chemistry underlying the Maillard reaction (Davidek et al., 2006).

Antimicrobial Activity of Cyclobutane Derivatives

The synthesis and evaluation of cyclobutane derivatives, such as (1S,2S)-1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, have demonstrated significant antimicrobial activity. These compounds, derived from Streptomyces species, exhibit enhanced antibacterial effects through a proposed mechanism involving inhibition of essential bacterial enzymes. This research opens new avenues for the development of novel antimicrobial agents based on cyclobutane structures (Baldwin et al., 1986).

Acetic Acid in Catalytic Reactions

Acetic acid has been employed as a solvent and reactant in various catalytic reactions, including the hydrogenation of acetic acid itself and the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. These studies highlight the versatility of acetic acid in facilitating chemical transformations, contributing to the development of greener and more efficient synthetic methods (Rachmady & Vannice, 2000), (Cui et al., 2017).

Steric Effects in Chemical Synthesis

The steric effects of carboxylate ligands, including those derived from acetic acid, have been studied in the context of palladium-catalyzed intramolecular C-H arylation reactions. These effects are crucial for enhancing the efficiency and selectivity of the arylation process, demonstrating the impact of acetic acid derivatives in advanced organic synthesis (Tanji et al., 2018).

Propriétés

IUPAC Name |

acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2.C2H4O2/c7-6(8,9)4-2-1-3(4)5(10)11;1-2(3)4/h3-4H,1-2H2,(H3,10,11);1H3,(H,3,4)/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCZLYHVQCODY-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(C1C(=N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H]([C@@H]1C(=N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)